5-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the 5-position and an aldehyde group at the 3-position of the indole ring. It is known for its utility in organic synthesis and its potential biological activities.
Mechanism of Action
5-methyl-1H-indole-3-carbaldehyde: (referred to as I3A) is a biologically active metabolite. Its primary target is the aryl hydrocarbon receptor (AhR) , which is expressed in intestinal immune cells. When I3A binds to AhR, it acts as a receptor agonist, stimulating downstream signaling pathways .
Mode of Action:
Upon binding to AhR, I3A activates the transcription of specific genes. One notable outcome is the increased production of interleukin-22 (IL-22) . IL-22 plays a crucial role in mucosal reactivity and immune responses in the gut. Thus, I3A facilitates mucosal defense mechanisms by enhancing IL-22 expression .
Biochemical Pathways:
The AhR-I3A complex triggers a cascade of events that affect various cellular processes. These include immune modulation, inflammation regulation, and tissue repair. The downstream effects involve multiple signaling pathways, such as the JAK-STAT pathway and the NF-κB pathway .
Result of Action:
Molecularly, I3A’s action leads to increased IL-22 production, promoting mucosal immunity and tissue repair. At the cellular level, it enhances barrier function and contributes to gut homeostasis .
Action Environment:
Environmental factors, such as diet, gut microbiota, and exposure to xenobiotics, influence I3A’s efficacy. For instance:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-indole-3-carbaldehyde can be achieved through various methods. One common approach involves the formylation of 5-methylindole using the Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . Another method includes the Reimer-Tiemann reaction, which uses chloroform (CHCl3) and aqueous potassium hydroxide (KOH) to introduce the formyl group at the 3-position of the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylindole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom or the 2-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products:
Oxidation: 5-Methylindole-3-carboxylic acid.
Reduction: 5-Methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole-3-carbaldehyde: Lacks the methyl group at the 5-position, making it less hydrophobic.
5-Methoxyindole-3-carbaldehyde: Contains a methoxy group instead of a methyl group, affecting its electronic properties and reactivity.
1-Methylindole-3-carbaldehyde: Has a methyl group at the nitrogen atom, altering its steric and electronic characteristics.
Uniqueness: 5-Methyl-1H-indole-3-carbaldehyde is unique due to the presence of the methyl group at the 5-position, which influences its hydrophobicity and reactivity. This structural feature can enhance its interaction with biological targets and its utility in synthetic chemistry.
Properties
IUPAC Name |
5-methyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQWTPWKNDRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293350 | |
Record name | 5-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52562-50-2 | |
Record name | 52562-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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